3-Chlorobiphenyl

Overview

Description

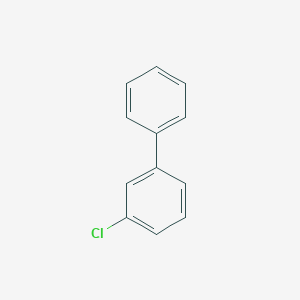

3-Chlorobiphenyl is a chlorinated derivative of biphenyl, with the chemical formula C₁₂H₉Cl. It is one of the many polychlorinated biphenyls (PCBs), which are synthetic organic chemicals that contain chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobiphenyl can be synthesized through various methods. One common method involves the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that react with chlorinated biphenyls . Another method includes the decomposition of aroyl peroxides in appropriate substrates, yielding high amounts of chlorobiphenyls, especially in the presence of electron acceptors .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of biphenyl using chlorine gas under controlled conditions. This process can be catalyzed by various agents to achieve selective chlorination at the desired position on the biphenyl ring .

Chemical Reactions Analysis

Oxidation Reactions

3-Chlorobiphenyl undergoes enzymatic and non-enzymatic oxidation, forming hydroxylated metabolites (OH-PCBs) and reactive intermediates:

Key Pathways:

-

Cytochrome P450-mediated oxidation :

-

Autooxidation :

Table 1: Major Oxidation Products

| Product Class | Examples | Detection System |

|---|---|---|

| Monohydroxylated | 3'-OH-PCB 2, 4'-OH-PCB 2 | HepG2 cells |

| Sulfated conjugates | 3'-OH-PCB 2 sulfate | LC-HRMS |

| Glucuronidated conjugates | 3'-OH-PCB 2 glucuronide | Rat models |

Reduction Reactions

Reductive dechlorination pathways dominate under anaerobic conditions or in the presence of catalytic agents:

Key Systems:

-

Nanoscale zero-valent iron (nZVI) :

-

Microbial dechlorination :

Table 2: Reductive Dechlorination Conditions

| Agent/Condition | Products | Efficiency |

|---|---|---|

| nZVI + ultrasonic | Biphenyl, HCl | >90% in 24 h |

| Titanocene dichloride | Biphenyl (via Aroclor 1242 dechlorination) | Transient intermediates |

Substitution Reactions

Electrophilic substitution occurs at unoccupied positions on the biphenyl ring:

Key Reactions:

-

Chlorination :

-

Additional chlorine atoms introduce ortho/para substituents under FeCl₃ catalysis.

-

-

Suzuki coupling :

Table 3: Substitution Reaction Parameters

| Reaction Type | Reagents | Major Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(Ph₃P)₄, Na₂CO₃ | 3'-Chlorobiphenyl-4-ylamine | 75% |

| Electrophilic chlorination | Cl₂, FeCl₃ | 3,3'-Dichlorobiphenyl | Variable |

Microbial Degradation Kinetics

Pseudomonas sp. strain CB15 metabolizes this compound via dual enzymatic pathways:

-

Meta cleavage pathway :

-

Ortho cleavage pathway :

Environmental and Biological Implications

Scientific Research Applications

Chemical Properties and Industrial Uses

3-Chlorobiphenyl has a molecular formula of C₁₂H₉Cl and an average molecular mass of approximately 188.65 g/mol. Historically, PCBs were utilized in electrical insulators, heat transfer fluids, and as additives in paints and plastics due to their chemical stability and insulating properties . However, their production was banned in the 1970s due to environmental concerns.

Scientific Research Applications

1. Chemistry:

- Model Compound: this compound serves as a model compound for studying the behavior of PCBs in chemical reactions. Its stability allows researchers to investigate degradation pathways and transformation processes under controlled laboratory conditions .

2. Biology:

- Toxicological Studies: Research has focused on the effects of this compound on cellular metabolism and its role as an environmental pollutant. Studies using human-relevant cell models (e.g., HepG2 cells) have characterized its metabolic pathways, revealing the formation of various metabolites that may have different toxicological profiles .

3. Medicine:

- Health Risk Assessment: Investigations into the toxicological effects of this compound have highlighted its potential health risks associated with exposure. This includes endocrine disruption and carcinogenic effects, prompting studies aimed at understanding its mechanisms of action at the cellular level .

4. Environmental Remediation:

- Bioremediation Research: The compound is also significant in bioremediation studies, where it is used to develop microbial strains capable of degrading PCBs. For instance, research has led to the construction of recombinant strains that utilize this compound as a carbon source, showcasing its potential for detoxifying contaminated environments .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chlorobiphenyl involves its interaction with cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo sulfation, glucuronidation, or oxidation, resulting in complex mixtures of metabolites . Additionally, this compound can alter bile acid biosynthesis and amino acid metabolism, suggesting novel mechanisms by which it causes adverse outcomes in humans and other mammals .

Comparison with Similar Compounds

- 4-Chlorobiphenyl

- 2-Chlorobiphenyl

- 3,3’-Dichlorobiphenyl

- 4,4’-Dichlorobiphenyl

Comparison: 3-Chlorobiphenyl is unique in its position of the chlorine atom on the biphenyl ring, which influences its chemical reactivity and biological interactions. Compared to other chlorobiphenyls, it has distinct metabolic pathways and forms unique metabolites . Its specific position also affects its physical properties, such as melting and boiling points, and its environmental persistence .

Biological Activity

3-Chlorobiphenyl (3-CB) is a chlorinated biphenyl compound that belongs to the class of polychlorinated biphenyls (PCBs). PCBs are known environmental pollutants with significant biological activity, impacting both ecosystems and human health. This article explores the biological activity of this compound, focusing on its degradation, toxicity, and metabolic pathways.

This compound has the chemical formula C12H9Cl and a molecular weight of 202.65 g/mol. It is characterized by its biphenyl structure with a chlorine atom substituted at the meta position.

Toxicity

The toxicity of this compound is primarily linked to its potential carcinogenic effects and endocrine disruption. Studies have shown that PCBs, including 3-CB, can lead to various adverse health effects in humans and animals, such as:

- Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies PCBs as probable human carcinogens, based on animal studies demonstrating cancer development upon exposure .

- Endocrine Disruption : PCBs can interfere with hormonal systems, potentially leading to reproductive and developmental issues .

Environmental Degradation

Bioremediation studies have demonstrated that certain microorganisms can degrade this compound effectively. For instance, recombinant strains of Pseudomonas have been engineered to utilize 3-CB as a carbon source, achieving significant degradation rates .

Table 1: Degradation Pathways of this compound

| Microorganism | Degradation Rate | Byproducts |

|---|---|---|

| Pseudomonas sp. CB15 | ~90% in 7 days | Chlorinated catechols |

| Hybrid strains (BN210) | ~90% chloride release | Biphenyl derivatives |

Case Study 1: Biodegradation by Pseudomonas

A study involving recombinant Pseudomonas sp. strain CB15 demonstrated the ability to grow on this compound, leading to the release of chloride ions and conversion into less harmful metabolites. The enzymes responsible for this degradation included phenylcatechol dioxygenase and catechol dioxygenase, which facilitated the breakdown of chlorinated compounds into simpler forms .

Case Study 2: Human Cell Metabolism

Research conducted on HepG2 cells (human liver cells) revealed insights into the metabolism of this compound. The study identified key metabolic pathways and highlighted the formation of various metabolites that may possess different biological activities compared to the parent compound .

Health Implications

Exposure to this compound has been linked to several health risks:

Q & A

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing and characterizing 3-Chlorobiphenyl?

- Methodological Answer : this compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura reactions using chlorobenzene derivatives. Purification involves column chromatography with silica gel, followed by characterization via GC-MS (retention time: ~12.3 min under DB-5 columns) and NMR (distinct aromatic proton signals at δ 7.2–7.8 ppm). Standard solutions (e.g., CAS 2051-61-8) are commercially available for calibration .

Q. How is this compound identified in environmental matrices, and what are its key chromatographic properties?

- Methodological Answer : Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) is preferred. This compound exhibits a retention index of 1,890 on non-polar columns, distinct from 2- and 4-chlorobiphenyl isomers. Adsorption studies in 95% ethanol show a partition coefficient (log Kow) of 4.8, critical for environmental persistence assessments .

Advanced Research Questions

Q. How does the chlorine substituent position in this compound influence its electronic structure and adsorption behavior compared to ortho/para isomers?

- Methodological Answer : The meta-chloro group induces partial delocalization in the biphenyl system, reducing adsorption affinity on polar stationary phases (ΔRf = −0.10 vs. 4-chloro isomers). UV-Vis spectra in ethanol (λmax = 268 nm) and fluorescence quenching at 77 K in 3MP solutions further distinguish its electronic properties .

Q. What strategies resolve contradictions in reported adsorption coefficients (Kd) for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., 95% ethanol vs. hexane) or stationary phase variations (silica vs. C18). Cross-validate using multi-method approaches: compare HPLC retention times, SERS spectral peaks (~680 cm⁻¹ for meta-chloro), and computational DFT calculations for cohesive interpretation .

Q. How can surface-enhanced Raman spectroscopy (SERS) discriminate this compound from structural isomers at trace concentrations?

- Methodological Answer : SERS identifies meta-substitution via unique vibrational modes: absence of peaks at ~760 cm⁻¹ (characteristic of ortho/para isomers) and presence of a ~680 cm⁻¹ band. Silver nanoparticle substrates enhance sensitivity to 10<sup>−9</sup> M, enabling differentiation in complex matrices .

Q. What experimental designs optimize the detection of this compound degradation products in bioremediation studies?

- Methodological Answer : Use <sup>13</sup>C-labeled this compound in microbial cultures, followed by LC-HRMS to track dechlorination (e.g., biphenyl or 3-hydroxybiphenyl formation). Anaerobic conditions favor reductive dechlorination, while aerobic pathways produce dioxygenated intermediates. Validate via isotopic patterns and fragment ion analysis .

Q. Data Analysis and Interpretation

Q. How should researchers address inconsistencies in fluorescence quantum yields reported for this compound?

- Methodological Answer : Variability stems from solvent polarity (e.g., ethanol vs. 3MP) and temperature (ambient vs. 77 K). Normalize data to reference standards (e.g., anthracene), and use time-resolved spectroscopy to account for quenching effects. Meta-analysis of historical datasets (e.g., NIST Chemistry WebBook) clarifies trends .

Q. What statistical approaches are recommended for meta-analyses of this compound toxicity across heterogeneous studies?

Properties

IUPAC Name |

1-chloro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWSKOLWZZWHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040299 | |

| Record name | 3-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-61-8 | |

| Record name | 3-Chlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLQ4633SJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.